molecular formula C15H20O2 B13345937 2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13345937
M. Wt: 232.32 g/mol
InChI Key: JTJMCVUCVYQEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C15H20O2/c1-4-15(5-2)9-8-11-10-12(17-3)6-7-13(11)14(15)16/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

JTJMCVUCVYQEFN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1=O)C=CC(=C2)OC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative. The reaction typically uses an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The mono-tert-butyl ester moiety undergoes acid-catalyzed hydrolysis to yield phthalic acid and tert-butanol. This reaction is consistent with general ester cleavage mechanisms, where the tert-butyl group acts as a protecting group. For example:

Phthalic acid mono-tert-butyl ester ammonium salt+HClPhthalic acid+tert-butanol+NH₄Cl\text{Phthalic acid mono-tert-butyl ester ammonium salt} + \text{HCl} \rightarrow \text{Phthalic acid} + \text{tert-butanol} + \text{NH₄Cl}
This reaction is facilitated under acidic conditions, such as treatment with methanolic HCl or hydrochloric acid .

Cleavage of the Ammonium Salt

Phthalic acid mono-tert-butyl ester ammonium saltPhthalic acid mono-tert-butyl ester+NH₄+\text{Phthalic acid mono-tert-butyl ester ammonium salt} \rightarrow \text{Phthalic acid mono-tert-butyl ester}^- + \text{NH₄}^+
This dissociation may influence subsequent reactions, such as nucleophilic substitution or ion-exchange processes .

Thermal Stability and Degradation

The compound demonstrates moderate thermal stability. While specific thermal data is limited, ester groups generally decompose at elevated temperatures (typically above 200°C), potentially releasing phthalic acid and tert-butyl alcohol. The ammonium salt component may decompose to release ammonia gas (NH₃\text{NH₃}) under high-temperature conditions .

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as a precursor in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which may affect its reactivity and applications.

    6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the diethyl groups, potentially altering its chemical properties.

    2,2-diethyl-6-methoxynaphthalene: A fully aromatic compound without the ketone group, leading to different reactivity.

Uniqueness

The presence of both diethyl and methoxy groups in 2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, as these substituents can influence its chemical behavior and potential applications. The combination of these groups may enhance its stability, reactivity, or biological activity compared to similar compounds.

Biological Activity

2,2-Diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a compound with the chemical formula C15H20OC_{15}H_{20}O and CAS number 149456-21-3, has garnered interest in various biological applications. This article reviews its biological activity, focusing on its antiparasitic and antiproliferative properties based on recent research findings.

The compound is characterized by its unique structure that includes a methoxy group and diethyl substituents on a naphthalene core. Its melting point and other physical properties are not extensively documented, but its flash point is noted to be approximately 151.4 °C .

Antiparasitic Activity

Recent studies have demonstrated that this compound exhibits significant antiparasitic activity against Leishmania braziliensis and Trypanosoma cruzi. The effective concentration (EC50) values were determined using MTT assays.

CompoundEC50 (µM)Activity Type
229.24Leishmanicidal
2312.37Leishmanicidal
225.03Trypanocidal
234.91Trypanocidal

These compounds showed lower cytotoxicity against mouse bone marrow-derived macrophages (BMDM) and VERO cells, indicating a selectivity for parasites over mammalian cells .

Antiproliferative Activity

In addition to its antiparasitic effects, the compound has been evaluated for its antiproliferative properties against several cancer cell lines. The results indicated varying degrees of activity:

Cell LineIC50 (µM)Sensitivity Level
CCRF-CEM4.15 - 9.13High
K56220.0Moderate
HCT116>50Low

The acute lymphoblastic leukemia cell line CCRF-CEM was particularly sensitive to the tested compounds, while others showed moderate to low activity .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes in both parasitic and cancer cells. For instance, the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) has been implicated in various therapeutic interventions related to cancer and hypoxia responses .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Leishmaniasis Treatment : In a study involving L. braziliensis, compounds similar to this compound exhibited potent leishmanicidal effects with EC50 values significantly lower than those of standard treatments.
  • Cancer Cell Line Sensitivity : In vitro testing on multiple cancer cell lines revealed that derivatives of this compound could selectively inhibit proliferation in sensitive lines while sparing non-malignant cells.

Q & A

Q. What are the common synthetic routes for 2,2-diethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation (), which involves the base-catalyzed aldol-like reaction between ketones and aryl aldehydes. For example:

  • Step 1: React 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with diethyl ketone under basic conditions.
  • Step 2: Purify via column chromatography or recrystallization.

Q. What are the key structural features of this compound?

Answer: X-ray crystallography reveals:

  • Chair conformation of the cyclohexanone ring due to sp³ hybridization (C5, C6).
  • Dihedral angle between aromatic rings: 51.7(3)° ().
  • C7=C8 bond length : 1.351(4) Å, consistent with conjugated enones ().

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., weak C–H···O bonds) ().
  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxy at C6) ().
  • IR spectroscopy : Identifies carbonyl (C=O) and methoxy (C–O) stretches ().

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of dihydronaphthalenone derivatives?

Answer:

  • Hydrogen placement : H atoms are often placed in idealized positions (riding model) due to limited resolution, introducing minor errors in thermal parameters (Uiso) ().
  • Disorder handling : Use SHELXL () to model disordered moieties (e.g., methoxy groups).
  • Validation : Cross-check with Hirshfeld surface analysis to resolve weak hydrogen bonds (C–H···π interactions) ().

Q. How can contradictions in synthesis yields be addressed methodologically?

Answer:

  • Optimize reaction conditions : Vary temperature, solvent (e.g., EtOH vs. DMF), and catalyst (e.g., KOH vs. NaH) ().
  • Purification : Use preparative HPLC for diastereomers ().
  • Mechanistic studies : Employ DFT calculations to identify rate-limiting steps ().

Q. What pharmacological mechanisms are associated with dihydronaphthalenone derivatives?

Answer:

  • Anticancer activity : Inhibition of kinase pathways (e.g., CDK2) via hydrophobic interactions with the protein pocket ().
  • Neuroprotective effects : Adenosine receptor antagonism (IC₅₀ ~50 nM) ().
  • Halogenation : Bromine at C6 enhances metabolic stability and cell permeability ().

Q. How is stereochemical determination performed for chiral dihydronaphthalenones?

Answer:

  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-calculated data for enantiomers (e.g., (4S,9S) vs. (4R,9R)) ().
  • X-ray anomalous dispersion : Resolve absolute configuration using heavy atoms (e.g., Br) ().

Q. How can bioactivity be optimized through structural modifications?

Answer:

  • Halogenation : Introduce Br/Cl at C6/C7 to enhance lipophilicity (logP +0.5) ().
  • Substituent tuning : Replace methoxy with hydroxy groups to improve hydrogen-bonding capacity ().
  • Hybrid derivatives : Conjugate with benzylidene groups (e.g., 4-methoxybenzylidene) for dual-target activity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.